4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide
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Overview
Description
4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a methylsulfonylphenyl group, along with a carbothioamide functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine core is then reacted with 2-methoxyphenyl halide (e.g., 2-methoxyphenyl chloride) in the presence of a base like potassium carbonate to introduce the methoxyphenyl group.
Substitution with Methylsulfonylphenyl Group: The intermediate product is further reacted with 4-methylsulfonylphenyl halide (e.g., 4-methylsulfonylphenyl chloride) under similar conditions to introduce the methylsulfonylphenyl group.
Introduction of Carbothioamide Group: Finally, the compound is treated with a suitable thiocarbamoylating agent, such as thiophosgene or isothiocyanate, to introduce the carbothioamide functional group.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbothioamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
4-(2-methoxyphenyl)piperazine-1-carbothioamide: Lacks the methylsulfonylphenyl group, which may result in different biological activities.
N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide: Lacks the methoxyphenyl group, which may affect its chemical reactivity and biological properties.
4-(2-methoxyphenyl)-N-phenylpiperazine-1-carbothioamide: Lacks the methylsulfonyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-(2-methoxyphenyl)-N-(4-(methylsulfonyl)phenyl)piperazine-1-carbothioamide is unique due to the presence of both the methoxyphenyl and methylsulfonylphenyl groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-N-(4-methylsulfonylphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-25-18-6-4-3-5-17(18)21-11-13-22(14-12-21)19(26)20-15-7-9-16(10-8-15)27(2,23)24/h3-10H,11-14H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWFTEKLTLRBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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